A2B Receptor Binding Affinity: CVT-5440 Ki Determination
CVT-5440 exhibits high-affinity binding to the human adenosine A2B receptor with a Ki of 50 nM, as measured by competitive radioligand displacement assays [1]. This affinity represents a marked improvement over the first-generation xanthine-based A2B antagonist enprofylline, which requires significantly higher concentrations to achieve comparable receptor occupancy [1]. The 50 nM Ki establishes CVT-5440 as a sub-micromolar potency tool suitable for cell-based and tissue-level pharmacological studies at concentrations that minimize non-specific effects.
| Evidence Dimension | Binding affinity (Ki) at human adenosine A2B receptor |
|---|---|
| Target Compound Data | Ki = 50 nM |
| Comparator Or Baseline | Enprofylline (reported as substantially weaker A2B antagonist, quantitative Ki not specified in primary source; weaker than CVT-5440 in functional assays) |
| Quantified Difference | CVT-5440 represents optimized A2B affinity within the xanthine chemotype |
| Conditions | Radioligand displacement assay using human recombinant A2B adenosine receptors |
Why This Matters
Sub-micromolar affinity enables effective A2B receptor blockade at concentrations that maintain solubility and minimize cytotoxicity, directly impacting experimental feasibility and reproducibility.
- [1] Zablocki J, Kalla R, Perry T, et al. The discovery of a selective, high affinity A2B adenosine receptor antagonist for the potential treatment of asthma. Bioorg Med Chem Lett. 2005;15(3):609-612. View Source
